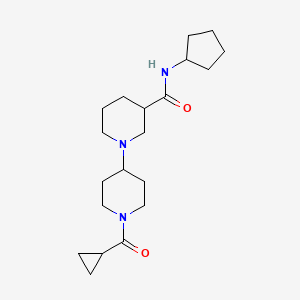![molecular formula C13H15NOS3 B6084653 3-isobutyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6084653.png)
3-isobutyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-isobutyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as "Methylthiouracil" or "MTU" and has been studied extensively for its biochemical and physiological effects.
作用机制
MTU exerts its effects through various mechanisms, including the inhibition of protein synthesis, the modulation of immune function, and the regulation of thyroid function. MTU has been shown to inhibit the activity of ribosomes, which are responsible for protein synthesis. This inhibition leads to a decrease in the production of various proteins, including those involved in tumor growth. MTU has also been shown to modulate the immune system by regulating the activity of T cells and other immune cells. Finally, MTU has been shown to regulate thyroid function by inhibiting the production of thyroid hormones.
Biochemical and Physiological Effects:
MTU has been shown to have various biochemical and physiological effects, including the inhibition of protein synthesis, the modulation of immune function, and the regulation of thyroid function. MTU has also been shown to have antioxidant properties, which may contribute to its anti-tumor effects. Additionally, MTU has been shown to have anti-inflammatory properties, which may contribute to its immunomodulatory effects.
实验室实验的优点和局限性
MTU has several advantages for lab experiments, including its relatively low cost and its ability to be synthesized easily. However, MTU also has several limitations, including its potential toxicity and its limited solubility in aqueous solutions. Additionally, MTU may have off-target effects, which may complicate the interpretation of experimental results.
未来方向
There are several potential future directions for research on MTU, including the development of more efficient synthesis methods, the identification of more specific targets for its therapeutic effects, and the optimization of its pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanisms underlying the anti-tumor and immunomodulatory effects of MTU. Finally, more studies are needed to evaluate the safety and efficacy of MTU in clinical settings.
合成方法
MTU can be synthesized through a variety of methods, including the reaction of 2-amino-3-isobutylthiazolidine-4-one with 3-methyl-2-thiophenecarboxaldehyde in the presence of a catalyst. Other methods involve the reaction of 2-amino-3-isobutylthiazolidine-4-one with various aldehydes or ketones.
科学研究应用
MTU has been studied for its potential therapeutic applications in various fields of medicine, including cancer research, immunology, and endocrinology. In cancer research, MTU has been shown to have anti-tumor properties and has been studied as a potential treatment for various types of cancer. In immunology, MTU has been studied for its ability to modulate the immune system and has been used in the treatment of autoimmune diseases such as rheumatoid arthritis. In endocrinology, MTU has been studied for its ability to regulate thyroid function and has been used in the treatment of hyperthyroidism.
属性
IUPAC Name |
(5Z)-3-(2-methylpropyl)-5-[(3-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS3/c1-8(2)7-14-12(15)11(18-13(14)16)6-10-9(3)4-5-17-10/h4-6,8H,7H2,1-3H3/b11-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRCUUUXDNXOPH-WDZFZDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)N(C(=S)S2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(=O)N(C(=S)S2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isobutyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-pyridinylmethyl)({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amine](/img/structure/B6084577.png)
![[3-(2,4-difluorobenzyl)-1-(5-isoquinolinylmethyl)-3-piperidinyl]methanol](/img/structure/B6084584.png)
![N-[3-(acetylamino)-4-methylphenyl]cyclopropanecarboxamide](/img/structure/B6084597.png)
![4-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-1-methyl-2-phenylpiperazine](/img/structure/B6084598.png)
![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}acetamide](/img/structure/B6084603.png)

![1-phenyl-4-[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]piperazine](/img/structure/B6084616.png)
![N-(2-phenylethyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B6084618.png)
![ethyl (1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperidinyl)acetate](/img/structure/B6084622.png)
![ethyl 2-[(4-chlorophenyl)amino]-5-(2,3-dimethoxybenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6084628.png)
![2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B6084634.png)
![1-(4-ethylphenyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6084658.png)
![ethyl 2-[(3-chloro-4-ethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6084660.png)
![1-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[3-(trifluoromethyl)benzyl]methanamine](/img/structure/B6084668.png)